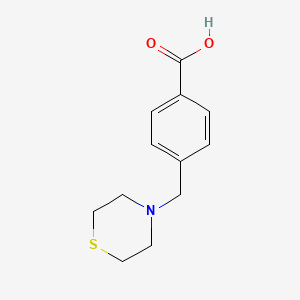
4-(Thiomorpholin-4-ylmethyl)benzoic acid
Overview
Description
“4-(Thiomorpholin-4-ylmethyl)benzoic acid” is a benzoic acid derivative . It contains a thiomorpholine moiety, which is responsible for its unique properties and potential applications. It has a molecular weight of 237.32 and a linear formula of C12H15NO2S .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 208 - 210 degrees Celsius .
Scientific Research Applications
4-(Thiomorpholin-4-ylmethyl)benzoic acid has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the synthesis of various pharmaceuticals and other organic compounds, including flavonoids and other natural products. It has also been used as a starting material for the synthesis of various other compounds, including anticonvulsants, anti-inflammatory drugs, and other therapeutic agents. In addition, this compound has been used in the synthesis of various catalysts and other compounds used in organic chemistry.
Mechanism of Action
The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)benzoic acid is still being studied, but it is believed to involve the formation of a complex between the this compound and the target molecule. This complex then undergoes a series of reactions that result in the formation of the desired product. The exact mechanism of action is still being investigated, but it is believed to involve the formation of an intermediate that is then converted into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory, anticonvulsant, and other therapeutic effects in animal models. In addition, this compound has been found to have antioxidant and anti-cancer properties, as well as to be a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Thiomorpholin-4-ylmethyl)benzoic acid in laboratory experiments include its low cost, availability, and ease of synthesis. In addition, it is a safe and non-toxic compound, making it suitable for use in laboratory settings. The main limitation of this compound is that its mechanism of action is still not fully understood, making it difficult to predict the exact outcome of experiments.
Future Directions
The potential future directions for 4-(Thiomorpholin-4-ylmethyl)benzoic acid research include further investigation into its mechanism of action, as well as the development of more efficient and cost-effective synthetic methods. In addition, further studies are needed to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research is needed to explore the potential uses of this compound as a catalyst for organic synthesis.
Safety and Hazards
properties
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGGLXVGSAEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654418 | |
| Record name | 4-[(Thiomorpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
414892-27-6 | |
| Record name | 4-[(Thiomorpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine](/img/structure/B1389097.png)

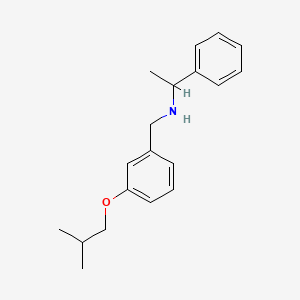
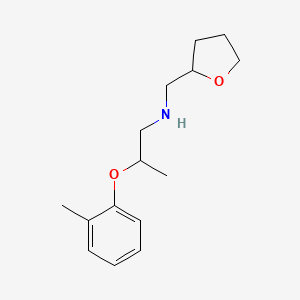
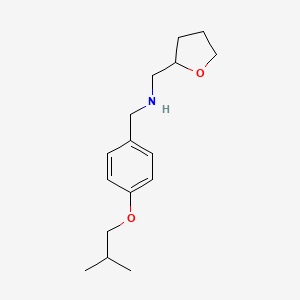
![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
![N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine](/img/structure/B1389108.png)
![N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389109.png)
![5-Chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline](/img/structure/B1389110.png)

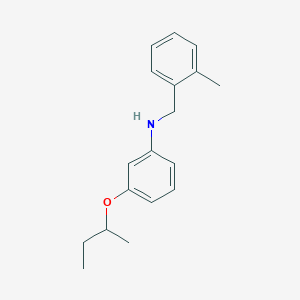
![3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1389116.png)
![3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389117.png)